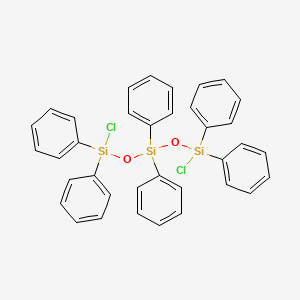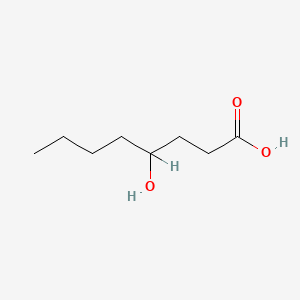
2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-
Vue d'ensemble
Description
“2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-” is a heterocyclic organic compound . It has a molecular weight of 223.149 and a molecular formula of C7HF4NOS .
Molecular Structure Analysis
The molecular structure of “2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-” is complex, with a molecular formula of C7HF4NOS . Unfortunately, detailed structural analysis data was not found in the search results.Applications De Recherche Scientifique
Dual Kinase Inhibition
4,5,6,7-tetrafluorobenzo[d]thiazole-2(3H)-thione: has been investigated as a dual kinase inhibitor targeting two critical enzymes: Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β) . These kinases play essential roles in cellular signaling pathways and are associated with various diseases. By inhibiting both simultaneously, this compound may prevent the deactivation of the tumor suppressor protein PTEN more efficiently.
Bacterial DNA Gyrase Inhibition
In a theoretical-experimental study, derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine were explored as inhibitors of bacterial DNA gyrase B (GyrB) . Understanding the molecular interactions that stabilize these complexes is crucial for developing novel antibacterial agents.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 4,5,6,7-tetrafluorobenzo[d]thiazole-2(3H)-thione are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases play a crucial role in the phosphorylation of a tumor suppressor protein, PTEN .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It inhibits the phosphorylation of PTEN by these kinases, which otherwise leads to the deactivation of PTEN . The compound’s interaction with these targets prevents PTEN deactivation more efficiently .
Biochemical Pathways
The inhibition of CK2 and GSK3β disrupts the normal phosphorylation pathway of PTEN . This disruption prevents the deactivation of PTEN, thereby potentially enhancing its tumor suppressor activity .
Pharmacokinetics
The compound’s inhibitory activity against ck2 and gsk3β has been observed at concentrations of 19 μM and 067 μM respectively , suggesting that it may have favorable bioavailability.
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation . By inhibiting CK2 and GSK3β, the compound disrupts the normal phosphorylation pathway of PTEN, potentially enhancing its tumor suppressor activity .
Propriétés
IUPAC Name |
4,5,6,7-tetrafluoro-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4NS2/c8-1-2(9)4(11)6-5(3(1)10)12-7(13)14-6/h(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWSRQLOHNLLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1SC(=S)N2)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457306 | |
| Record name | 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- | |
CAS RN |
786657-51-0 | |
| Record name | 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bis(2-chloroethyl)amino]ethanol](/img/structure/B3057203.png)







![2-[2-(Benzyloxy)ethyl]propane-1,3-diol](/img/structure/B3057216.png)




